

Terrecyclic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Terrecyclic Acid

Cat. No.: B016020

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CAS Number: 83058-94-0 Molecular Formula: $C_{15}H_{20}O_3$

This technical guide provides an in-depth overview of **Terrecyclic Acid**, a sesquiterpene natural product with notable antibiotic and anticancer properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	83058-94-0	[1][2]
Molecular Formula	$C_{15}H_{20}O_3$	[1][2]
Molecular Weight	248.32 g/mol	[2]
Formal Name	(3aS,4R,7R,7aR)-octahydro-8,8-dimethyl-3-methylene-2-oxo-3a,7-ethano-3aH-indene-4-carboxylic acid	[1]
Source	Isolated from the fungus <i>Aspergillus terreus</i>	[1]

Biological Activity

Terrecyclic Acid exhibits a range of biological activities, including antibiotic effects against various bacterial strains and cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Terrecyclic Acid has demonstrated inhibitory activity against several Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are summarized below.

Organism	MIC (µg/mL)	Reference
Staphylococcus aureus	25	[1]
Bacillus subtilis	50	[1]
Micrococcus roseus	25	[1]

Anticancer Activity

Terrecyclic Acid has shown significant anticancer activity both in vitro and in vivo.

Cell Line	Activity Metric	Value (µM)	Reference
P388 Murine Leukemia	IC ₅₀	~10	
Human Lung Cancer (NCI-H460)	IC ₅₀	10.6	
Human Breast Cancer (MCF-7)	IC ₅₀	24.1	
Human CNS Cancer (SF-268)	IC ₅₀	14.7	

In a murine model of P388 leukemia, **Terrecyclic Acid** was shown to reduce the number of ascitic fluid tumor cells.[\[1\]](#)

Mechanism of Action

The anticancer activity of **Terrecyclic Acid** is associated with the modulation of multiple cellular stress response pathways. It has been shown to induce a heat shock response, increase the levels of reactive oxygen species (ROS), and inhibit the activity of the transcription factor NF- κ B.

Signaling Pathways



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Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Terrecyclic Acid** was determined using a standard agar dilution method.

- Microorganism Preparation: The test bacteria (*Staphylococcus aureus*, *Bacillus subtilis*, and *Micrococcus roseus*) were cultured in nutrient broth overnight at 37°C.
- Assay Plate Preparation: A series of agar plates containing twofold dilutions of **Terrecyclic Acid** in nutrient agar were prepared.
- Inoculation: The overnight bacterial cultures were diluted and inoculated onto the surface of the agar plates.
- Incubation: The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of **Terrecyclic Acid** that completely inhibited visible growth of the bacteria.

In Vivo P388 Murine Leukemia Model

The in vivo antitumor activity was evaluated using a P388 murine leukemia model.

- Animal Model: CDF1 mice were used for this study.
- Tumor Cell Implantation: P388 leukemia cells (1×10^6 cells) were inoculated intraperitoneally into the mice.
- Treatment: **Terrecyclic Acid** was administered intraperitoneally at various doses for a specified period, starting 24 hours after tumor implantation.
- Evaluation: The antitumor effect was assessed by comparing the mean survival time of the treated mice with that of the control group.

Cellular Assays

Cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells were treated with various concentrations of **Terrecyclic Acid** for 48 hours.
- MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
- Formazan Solubilization: The formazan crystals were dissolved in DMSO.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that inhibited cell growth by 50%.

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

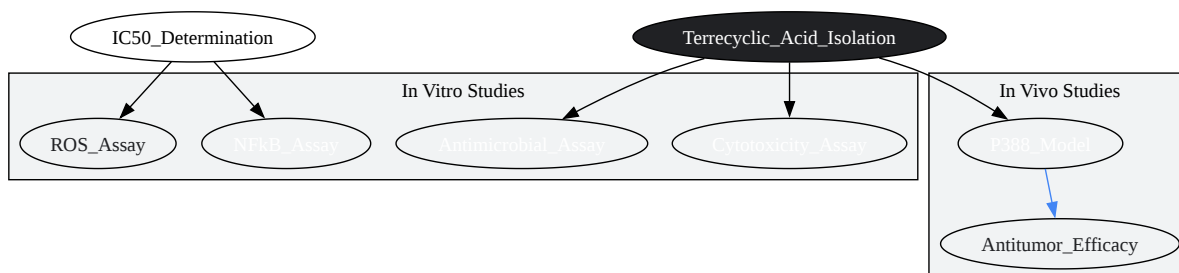
- Cell Treatment: Cells were treated with **Terrecyclic Acid** for a specified time.
- Probe Loading: Cells were then incubated with DCFH-DA.

- **Fluorescence Measurement:** The fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader.

NF- κ B activation was assessed using a reporter gene assay.

- **Transfection:** Cells were transfected with a reporter plasmid containing NF- κ B binding sites upstream of a luciferase gene.
- **Compound Treatment:** Transfected cells were treated with **Terrecyclic Acid**.
- **Luciferase Assay:** Luciferase activity was measured using a luminometer. A decrease in luciferase activity indicated inhibition of NF- κ B.

Experimental Workflow



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References

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- 2. Terrecyclic acid A, a new antibiotic from *Aspergillus terreus*. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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